1'-Methyl-1,2,4,4a,5,6-hexahydrospiro[6,8a-epoxyisoquinoline-3,4'-piperidine]
Overview
Description
1’-Methyl-1,2,4,4a,5,6-hexahydrospiro[6,8a-epoxyisoquinoline-3,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which includes an epoxyisoquinoline and a piperidine ring
Preparation Methods
The synthesis of 1’-Methyl-1,2,4,4a,5,6-hexahydrospiro[6,8a-epoxyisoquinoline-3,4’-piperidine] involves multiple steps, typically starting from readily available precursors. The synthetic route often includes the formation of the spiro structure through cyclization reactions, followed by the introduction of the epoxy group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
Chemical Reactions Analysis
1’-Methyl-1,2,4,4a,5,6-hexahydrospiro[6,8a-epoxyisoquinoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Methyl-1,2,4,4a,5,6-hexahydrospiro[6,8a-epoxyisoquinoline-3,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound’s properties may be leveraged in the development of new materials with specific mechanical or chemical characteristics.
Mechanism of Action
The mechanism by which 1’-Methyl-1,2,4,4a,5,6-hexahydrospiro[6,8a-epoxyisoquinoline-3,4’-piperidine] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The epoxy group and spiro structure may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1’-Methyl-1,2,4,4a,5,6-hexahydrospiro[6,8a-epoxyisoquinoline-3,4’-piperidine] can be compared with other spiro compounds and epoxyisoquinolines. Similar compounds include:
- 5-Methyl-2-(6-methyl-1,2,3,4,4a,9a-hexahydrospiro[cyclohexane-1,9-xanthene]-4a-yl)phenol
- 4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1 H,3 H)-dione The uniqueness of 1’-Methyl-1,2,4,4a,5,6-hexahydrospiro[6,8a-epoxyisoquinoline-3,4’-piperidine] lies in its specific structural features and the presence of the epoxy group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1'-methylspiro[11-oxa-3-azatricyclo[6.2.1.01,6]undec-9-ene-4,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16-6-4-13(5-7-16)9-11-8-12-2-3-14(11,17-12)10-15-13/h2-3,11-12,15H,4-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXUZCGQDWCBPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC3CC4C=CC3(O4)CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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